Benzyl 4-formylcyclohexylcarbamate
Description
Benzyl 4-formylcyclohexylcarbamate: is an organic compound with the molecular formula C₁₅H₁₉NO₃ It is a derivative of cyclohexylcarbamate, featuring a benzyl group and a formyl group attached to the cyclohexyl ring
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-formylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIRQISQWQDGSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619359 | |
| Record name | Benzyl (4-formylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170737-41-4 | |
| Record name | Benzyl (4-formylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-formylcyclohexylcarbamate typically involves the reaction of cyclohexylcarbamate with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The formyl group can be introduced through a subsequent formylation reaction using formic acid or a formylating agent like paraformaldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 4-formylcyclohexylcarbamate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Benzyl 4-formylcyclohexylcarbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzymatic reactions involving carbamates.
Medicine: Potential applications in medicine include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 4-formylcyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Cyclohexylcarbamate: Lacks the benzyl and formyl groups, making it less reactive in certain chemical reactions.
Benzyl carbamate: Lacks the formyl group, limiting its applications in formylation reactions.
4-Formylcyclohexylcarbamate: Lacks the benzyl group, reducing its hydrophobic interactions.
Uniqueness: Benzyl 4-formylcyclohexylcarbamate is unique due to the presence of both benzyl and formyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications in various fields of research and industry.
Biological Activity
Benzyl 4-formylcyclohexylcarbamate is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential applications. This article delves into its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of approximately 273.32 g/mol. Its structure includes a benzyl group, a cyclohexyl ring, and a formyl group attached to a carbamate moiety, which contribute to its reactivity and biological interactions.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the benzyl group enhances hydrophobic interactions. These characteristics allow the compound to modulate the activity of various biological macromolecules.
Enzyme Interactions
This compound has been utilized as a probe in biochemical assays to study enzyme-substrate interactions. It is particularly relevant in exploring the mechanisms of enzymatic reactions involving carbamates, which are significant in various metabolic pathways.
Antiviral Properties
Research indicates that derivatives of this compound exhibit antiviral activity. Specifically, it has shown potential as an anti-HIV agent, with studies suggesting its effectiveness against other retroviruses such as HTLV-1 and FIV . This highlights its relevance in developing therapeutic agents for viral infections.
Antioxidant Activity
Some studies have suggested that this compound may possess antioxidant properties, which could protect cells from oxidative stress. However, further investigations are necessary to fully elucidate these effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Cyclohexylcarbamate | Lacks benzyl and formyl groups | Less reactive in biological systems |
| Benzyl carbamate | Lacks formyl group | Limited applications in formylation reactions |
| 4-Formylcyclohexylcarbamate | Lacks benzyl group | Reduced hydrophobic interactions |
| This compound | Contains both benzyl and formyl groups; versatile reactivity | Potential enzyme inhibition and antiviral effects |
Case Studies
- Antiviral Activity Study : A study demonstrated that this compound derivatives exhibited significant inhibition of HIV replication in vitro. The mechanism involved interference with viral entry or replication processes, suggesting potential for therapeutic development against HIV .
- Enzyme Interaction Research : In a biochemical assay, this compound was used to investigate its binding affinity to specific enzymes involved in metabolic pathways. Results indicated that it could act as a competitive inhibitor, providing insights into its role in enzyme regulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
